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molecular formula C5H6ClNO2 B8649387 3-Chloro-2-methylpropanoyl isocyanate CAS No. 25088-54-4

3-Chloro-2-methylpropanoyl isocyanate

Cat. No. B8649387
M. Wt: 147.56 g/mol
InChI Key: NOOWUUGMUCRQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04769485

Procedure details

To 2-isopropenyloxazoline-4,5-dione hydrochloride (200 g; 1.14 mol), dichloroethane (800 g) was added, and the resultant mixture was heated to 60°-65° C. while stirring for about 5.5 hours. After cooling with water, the reaction mixture was distilled under reduced pressure to give methacryloyl isocyanate (25.3 g) and alpha-methyl-beta-chloropropionyl isocyanate (80.7 g).
Name
2-isopropenyloxazoline-4,5-dione hydrochloride
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[O:6]C(=O)[C:8](=[O:10])[N:9]=1)([CH3:4])=[CH2:3].[Cl:12]C(Cl)C>O>[C:5]([N:9]=[C:8]=[O:10])(=[O:6])[C:2]([CH3:4])=[CH2:3].[CH3:3][CH:2]([CH2:4][Cl:12])[C:5]([N:9]=[C:8]=[O:10])=[O:6] |f:0.1|

Inputs

Step One
Name
2-isopropenyloxazoline-4,5-dione hydrochloride
Quantity
200 g
Type
reactant
Smiles
Cl.C(=C)(C)C=1OC(C(N1)=O)=O
Name
Quantity
800 g
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring for about 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C(=C)C)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g
Name
Type
product
Smiles
CC(C(=O)N=C=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 80.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04769485

Procedure details

To 2-isopropenyloxazoline-4,5-dione hydrochloride (200 g; 1.14 mol), dichloroethane (800 g) was added, and the resultant mixture was heated to 60°-65° C. while stirring for about 5.5 hours. After cooling with water, the reaction mixture was distilled under reduced pressure to give methacryloyl isocyanate (25.3 g) and alpha-methyl-beta-chloropropionyl isocyanate (80.7 g).
Name
2-isopropenyloxazoline-4,5-dione hydrochloride
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[O:6]C(=O)[C:8](=[O:10])[N:9]=1)([CH3:4])=[CH2:3].[Cl:12]C(Cl)C>O>[C:5]([N:9]=[C:8]=[O:10])(=[O:6])[C:2]([CH3:4])=[CH2:3].[CH3:3][CH:2]([CH2:4][Cl:12])[C:5]([N:9]=[C:8]=[O:10])=[O:6] |f:0.1|

Inputs

Step One
Name
2-isopropenyloxazoline-4,5-dione hydrochloride
Quantity
200 g
Type
reactant
Smiles
Cl.C(=C)(C)C=1OC(C(N1)=O)=O
Name
Quantity
800 g
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring for about 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C(=C)C)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g
Name
Type
product
Smiles
CC(C(=O)N=C=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 80.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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